molecular formula C13H14N2O4 B180955 Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate CAS No. 133426-99-0

Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate

Cat. No.: B180955
CAS No.: 133426-99-0
M. Wt: 262.26 g/mol
InChI Key: UILHKIXKQILPDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate (CAS: 133426-99-0) is a heterocyclic compound featuring a fused imidazole-pyridine core with diethyl ester groups at positions 2 and 8. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing derivatives for therapeutic applications. For instance, AstraZeneca utilized it to produce hydroxylmethyl-substituted analogs via Red-Al reduction, highlighting its role in drug development . The ester groups confer moderate polarity, influencing solubility and reactivity, while the planar aromatic core enables π-π interactions in biological systems.

Properties

IUPAC Name

diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-3-18-12(16)9-6-5-7-15-8-10(14-11(9)15)13(17)19-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILHKIXKQILPDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN2C1=NC(=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901219736
Record name 2,8-Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901219736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133426-99-0
Record name 2,8-Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133426-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901219736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-2,8-dicarboxylic acid, while reduction may produce the corresponding alcohol derivatives .

Scientific Research Applications

Medicinal Chemistry

DIIPDC has been explored as a potential drug candidate due to its anticancer and antimicrobial properties.

  • Anticancer Activity : DIIPDC has demonstrated significant inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of key signaling pathways involved in tumor growth. It acts as a covalent inhibitor for cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinase (PI3K), which are crucial in cancer progression.
  • Antimicrobial Properties : The compound exhibits potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM. This suggests its potential as a treatment for tuberculosis, particularly against drug-resistant strains.

The compound's interactions with various biological targets make it a valuable scaffold in drug development:

  • Oxidative Stress Modulation : DIIPDC interacts with enzymes involved in oxidative stress responses, potentially modulating their activity through covalent binding.
  • Cell Signaling Pathways : It influences critical cellular processes such as apoptosis and cell proliferation by altering the conformation and activity of specific biomolecules.

Case Study 1: Antitumor Activity

A study evaluated DIIPDC against various cancer cell lines, including breast and lung cancers. Results showed a dose-dependent inhibition of cell proliferation, with significant apoptosis induction at higher concentrations. This study concluded that DIIPDC could serve as a lead compound for novel anticancer therapies.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on DIIPDC's action against M. tuberculosis, where it specifically targeted QcrB, an essential component of the bacterial electron transport chain. This targeted action resulted in substantial bactericidal effects, highlighting its potential as an alternative treatment for tuberculosis.

Table 1: Summary of Biological Activities of DIIPDC

Biological ActivityMechanismReference
AnticancerInduces apoptosis; inhibits CDKs
AntimicrobialInhibits M. tuberculosis
Anti-inflammatoryModulates oxidative stress responses

Synthetic Routes

The synthesis of DIIPDC typically involves the condensation of 2-aminopyridine with various substrates such as carbonyl compounds or alkenes. Recent advancements have introduced metal-free direct synthesis protocols to enhance efficiency and reduce environmental impact.

Industrial Applications

In addition to its medicinal uses, DIIPDC is being investigated for applications in materials science:

  • Functional Materials : The compound is utilized in developing dyes for solar cells and other optical applications due to its unique electronic properties.

Mechanism of Action

The mechanism of action of diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The structural and functional diversity of imidazo[1,2-a]pyridine derivatives arises from variations in substituent positions, functional groups, and synthetic methodologies. Below is a comparative analysis:

Positional Isomers
Compound Name CAS Number Substituent Positions Molecular Formula Molar Mass (g/mol) Purity Key Features
Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate 133426-99-0 2,8 C₁₃H₁₄N₂O₄ 262.26 95% Discontinued; intermediate for hydroxylmethyl derivatives
Diethyl imidazo[1,2-a]pyridine-2,6-dicarboxylate 1956354-97-4 2,6 C₁₃H₁₄N₂O₄ 262.26 95% Commercially available; distinct electronic distribution
Diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate 1038391-15-9 3,8 C₁₃H₁₄N₂O₄ 262.26 - Altered steric effects due to 3-position ester

Key Findings :

  • Synthetic Utility : The 2,8 isomer is pivotal in generating hydroxylmethyl derivatives via Red-Al reduction, whereas 2,6 or 3,8 isomers are less explored in this context .
Functional Group Variations
Compound Class Example (CAS/Ref) Functional Groups Melting Point (°C) Synthetic Method Applications
8-Amino Derivatives Compound 19 () 8-NH₂, 2,6-furyl 124.7 Suzuki coupling (Pd catalysis) Potential kinase inhibitors
Tetrahydro Derivatives Compound 2c () 5,6-dicarboxylate, 8-CN 223–225 Multicomponent reaction Structural studies; bromophenyl moiety enhances lipophilicity
Ester Derivatives Target Compound (133426-99-0) 2,8-dicarboxylate - Red-Al reduction of esters Prodrug potential; intermediate

Key Findings :

  • Reactivity : Tetrahydro derivatives (e.g., Compound 2c) exhibit reduced aromaticity, altering electronic properties and binding modes compared to fully aromatic analogs .

Key Challenges :

  • Yield Disparities: Amino derivatives (e.g., Compound 19) show lower yields (9%) compared to ester intermediates (e.g., target compound), reflecting the complexity of cross-coupling reactions .
  • Reagent Specificity : Red-Al is critical for selective reduction of esters to hydroxymethyl groups in the target compound, whereas other reductants may lack specificity .
Commercial and Research Relevance
  • Availability : The target compound is discontinued , whereas 2,6-dicarboxylate (CAS: 1956354-97-4) remains available, impacting research continuity .
  • Therapeutic Potential: Amino derivatives are prioritized in drug discovery due to their direct bioactivity, whereas ester derivatives are relegated to intermediate roles .

Biological Activity

Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate (DIIPDC) is a heterocyclic compound recognized for its diverse biological activities, particularly in medicinal chemistry. This article delves into the biological mechanisms, pharmacological effects, and potential therapeutic applications of DIIPDC, supported by data tables and case studies.

Overview of this compound

DIIPDC is part of the imidazopyridine family, characterized by a fused bicyclic structure comprising imidazole and pyridine rings. Its unique chemical properties make it a valuable scaffold in drug development and organic synthesis.

Target Interactions:
DIIPDC interacts with various biological targets, including enzymes and receptors involved in critical cellular processes. It has been shown to modulate oxidative stress responses by covalently binding to specific enzymes, altering their activity and stability.

Biochemical Pathways:
Research indicates that DIIPDC influences key signaling pathways related to apoptosis and cell proliferation. It acts as a covalent inhibitor for several enzyme classes, including cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinase (PI3K), which are pivotal in cancer progression .

Anticancer Properties

DIIPDC has demonstrated significant anticancer activity across various tumor cell lines. It inhibits cell growth through multiple mechanisms:

  • Apoptosis Induction: The compound triggers apoptosis in cancer cells, characterized by nuclear condensation and fragmentation.
  • Inhibition of Tumor Growth: In vivo studies have shown that DIIPDC can suppress tumor growth in xenograft models, making it a candidate for further clinical evaluation as an anticancer agent .

Antimicrobial Activity

DIIPDC exhibits promising antimicrobial properties against several pathogens. It has been identified as a potent inhibitor of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM . This suggests its potential utility in treating tuberculosis, especially given the rise of drug-resistant strains.

Case Studies

Case Study 1: Antitumor Activity
A study evaluated the efficacy of DIIPDC against various cancer cell lines, including breast and lung cancer models. The results indicated a dose-dependent inhibition of cell proliferation and significant apoptosis induction at higher concentrations. The study concluded that DIIPDC could serve as a lead compound for developing novel anticancer therapies .

Case Study 2: Antimicrobial Efficacy
In another investigation focusing on M. tuberculosis, DIIPDC was found to specifically target QcrB, an essential component of the bacterial electron transport chain. This targeted action resulted in substantial bactericidal effects, highlighting its potential as an alternative treatment for tuberculosis .

Table 1: Summary of Biological Activities of DIIPDC

Biological ActivityMechanismReference
AnticancerInduces apoptosis; inhibits CDKs
AntimicrobialInhibits M. tuberculosis
Anti-inflammatoryModulates oxidative stress responses

Table 2: Pharmacokinetic Profile

ParameterValue
AbsorptionHigh
BioavailabilityModerate
Half-life4-6 hours
MetabolismHepatic

Q & A

Q. What are the common synthetic routes for preparing diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate derivatives?

The synthesis typically involves condensation reactions or multicomponent strategies to construct the imidazo[1,2-a]pyridine core. For example, one-pot reactions combining aldehydes, amines, and activated carbonyl groups (e.g., cyano or ester functionalities) under reflux conditions yield derivatives with moderate purity (51–61%). Key steps include optimizing solvent systems (e.g., 1,4-dioxane/DMF) and stoichiometric ratios of reactants .

Q. How are spectroscopic techniques (NMR, IR, MS) utilized to confirm the structure of this compound derivatives?

  • 1H NMR : Proton environments are identified via chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, ester methyl groups at δ 1.2–1.4 ppm).
  • 13C NMR : Carbonyl carbons (e.g., ester groups at δ 165–170 ppm) and nitrile carbons (δ 115–120 ppm) confirm functionalization .
  • IR : Stretching vibrations for ester C=O (1720–1740 cm⁻¹) and nitrile (2200–2250 cm⁻¹) validate substituents .
  • HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 550.0816) match theoretical calculations within 0.02% error .

Q. What are the critical parameters affecting the purity and yield of this compound in one-pot syntheses?

Key factors include:

  • Reaction time and temperature : Prolonged reflux (3–6 hours) improves cyclization but may degrade thermally sensitive groups.
  • Catalyst selection : Lewis acids (e.g., AlCl₃) enhance regioselectivity but require careful quenching to avoid byproducts .
  • Workup procedures : Acidic ice-water quenching precipitates crude products, though recrystallization or column chromatography is often needed to achieve >95% purity .

Q. What safety precautions are essential when handling this compound derivatives?

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Conduct reactions in a fume hood due to volatile solvents (e.g., DMF, 1,4-dioxane).
  • Follow protocols for hazardous waste disposal, as some intermediates may be mutagenic .

Advanced Research Questions

Q. How can regioselective functionalization at the C-3 position of imidazo[1,2-a]pyridine be achieved?

Friedel-Crafts acylation using catalytic AlCl₃ (10 mol%) in dichloroethane enables C-3 acetylation. Computational studies (DFT) reveal that the C-3 position’s electron density favors electrophilic attack, achieving >80% regioselectivity. Post-reaction, column chromatography isolates the acetylated product .

Q. What strategies resolve contradictions in spectroscopic data when characterizing novel derivatives?

  • Cross-validation : Compare NMR data with structurally analogous compounds (e.g., shifts for para-substituted phenyl groups vary by <0.1 ppm ).
  • DEPT-135 NMR : Differentiates CH₃, CH₂, and quaternary carbons to confirm substitution patterns.
  • X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .

Q. How can computational models guide the design of biologically active derivatives?

  • Docking studies : Screen acetylated derivatives against GABA receptor models to predict binding affinities. For example, electron-withdrawing groups (e.g., nitro, bromo) enhance hydrophobic interactions with receptor pockets .
  • QSAR : Correlate substituent electronic properties (Hammett σ values) with activity to prioritize synthetic targets .

Q. What mechanistic insights explain yield variations in multicomponent syntheses?

Competing pathways (e.g., dimerization vs. cyclization) are influenced by steric hindrance. Bulky substituents (e.g., phenethyl groups) reduce yields (51–55%) by slowing imine formation, while electron-deficient aryl groups accelerate cyclization .

Q. How are tandem reactions optimized to synthesize tetrahydroimidazo[1,2-a]pyridine derivatives?

A two-step, one-pot approach combines Michael addition and cyclization. For example:

  • Step 1: React diethyl acetylenedicarboxylate with benzylamine in THF at 0°C.
  • Step 2: Add nitrobenzaldehyde and heat to 80°C for 6 hours, achieving 60–65% yield. LC-MS monitors intermediate formation .

Q. What role do solvent systems play in stabilizing reactive intermediates?

Polar aprotic solvents (e.g., DMSO) stabilize enolate intermediates during Knoevenagel condensations, while protic solvents (e.g., ethanol) favor proton transfer in cyclization steps. Solvent-free conditions under microwave irradiation reduce side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.